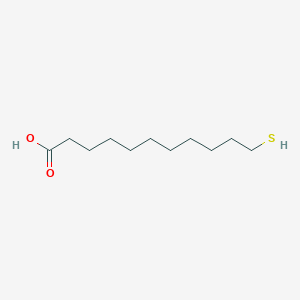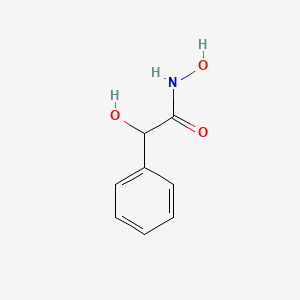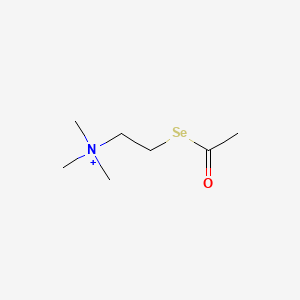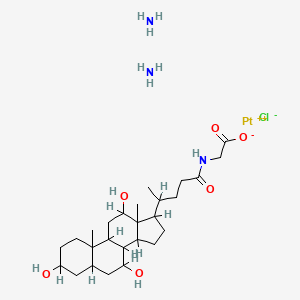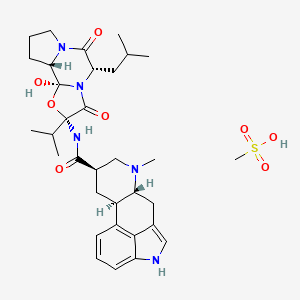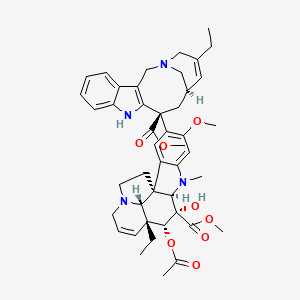
Vinorelbine
Übersicht
Beschreibung
Vinorelbine is a semi-synthetic vinca alkaloid derived from the leaves of the Catharanthus roseus, also known as the Madagascar periwinkle. It is an important drug in the treatment of certain types of cancer, such as non-small cell lung cancer, breast cancer, and ovarian cancer. The drug is widely used in the treatment of cancer due to its ability to inhibit the growth of cancer cells, and has been found to be effective in combination with other therapeutic agents. This compound is a unique drug, as it has both cytotoxic and non-cytotoxic properties, making it a versatile and powerful tool in the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
Non-Small Cell Lung Cancer (NSCLC) Treatment : Vinorelbine has been used in the treatment of NSCLC. A study reported acute respiratory failure in a patient with diffuse pulmonary NSCLC following this compound infusion, highlighting possible increased pulmonary toxicity in such patients (Kouroukis & Hings, 1997).
Metastatic Breast Cancer Treatment : this compound received marketing authorization in France in 1989 for the treatment of bronchial cancer and in 1991 for metastatic breast cancer (Ribet et al., 1997).
Safety and Tolerability : Clinical trials in North America indicated that this compound is safe and well-tolerated in patients with advanced NSCLC or breast cancer. The primary toxicity was granulocytopenia, but it was rarely associated with severe complications (Hohneker Ja, 1994).
Quality of Life and Survival in Elderly Patients : this compound improved survival and possibly overall quality of life (QoL) in elderly patients with advanced NSCLC (Gridelli et al., 1999).
Development of Nano Formulation : A new lipid-based nano formulation of this compound was developed to reduce side effects and increase drug activity by targeting the drug to the site of action. This nano formulation showed increased potency in vitro against the MCF-7 cell line (Bahadori et al., 2014).
Radiosensitization in NSCLC : this compound was shown to potentiate the effects of radiation therapy in NSCLC, indicating its use as a radiosensitizer (Edelstein et al., 1996).
Treatment of Breast Cancer : this compound has been extensively studied in the treatment of breast cancer, showing significant response rates and a favorable toxicity profile (Abeloff, 1995).
Mechanism of Radiosensitization : A study explored the mechanism of this compound-induced radiosensitization in NSCLC cells, suggesting that it may be associated with cell cycle accumulation and apoptosis induction (Fukuoka et al., 2001).
Wirkmechanismus
Target of Action
Vinorelbine, a semi-synthetic vinca-alkaloid, primarily targets microtubules . Microtubules, derived from polymers of tubulin, play a crucial role in cell division .
Mode of Action
This compound binds to tubulin and inhibits microtubule formation . This interaction disrupts the formation of the mitotic spindle, arresting the cell at metaphase . It is specific for the M and S phases . This compound may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .
Biochemical Pathways
The disruption of microtubule dynamics leads to a mitotic arrest and cell death . The disarray of the microtubule structure has a number of effects, including the induction of tumor suppressor gene p53 and activation/inactivation of a number of protein kinases involved in essential signaling pathways, including p21 WAF1/CIP1 and Ras/Raf, PKC/PKA .
Pharmacokinetics
This compound is highly bound to platelets and lymphocytes, and is also bound to alpha 1-acid glycoprotein, albumin, and lipoproteins . The drug undergoes significant metabolism and elimination via the liver and metabolites are excreted primarily in the bile . The half-life of elimination is approximately 27.7 to 43.6 hours .
Result of Action
The primary result of this compound’s action is the slowing or stopping of cancer cell growth . By disrupting cell division, it prevents the growth of tumors . This makes this compound an effective chemotherapy drug used in the treatment of several types of malignancies, including breast cancer and non-small cell lung cancer (NSCLC) .
Action Environment
The clearance rate of this compound varies across individuals, suggesting a strong influence of genetics on the clearance of this drug . The release rate of this compound from the liposomal carrier is affected by both the chemical nature of the trapping agent and the resulting drug-to-lipid ratio . This suggests that the drug’s action, efficacy, and stability can be influenced by environmental factors such as the patient’s genetic makeup and the formulation of the drug .
Biochemische Analyse
Biochemical Properties
Vinorelbine plays a crucial role in biochemical reactions by binding to tubulin, a protein that is essential for the formation of microtubules . This binding inhibits the polymerization of tubulin, preventing the formation of the mitotic spindle required for cell division . This compound interacts with several biomolecules, including microtubule-associated proteins, which are involved in the stabilization and function of microtubules . The nature of these interactions is primarily inhibitory, as this compound disrupts the normal assembly and function of microtubules, leading to cell cycle arrest and apoptosis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It primarily targets rapidly dividing cancer cells, leading to cell cycle arrest at the G2/M phase . This arrest is due to the inhibition of microtubule formation, which is essential for chromosome segregation during mitosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins . Additionally, this compound can influence cellular metabolism by disrupting the normal function of microtubules, which are involved in intracellular transport and the maintenance of cell shape .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin, which inhibits the polymerization of microtubules . This inhibition prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase . This compound also interferes with nucleic acid and protein synthesis by blocking the utilization of glutamic acid . Furthermore, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . These molecular interactions result in the disruption of normal cell division and the induction of cell death in rapidly dividing cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is known to be relatively stable, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to result in the development of resistance in some cancer cell lines . This resistance is often due to the upregulation of drug efflux pumps and changes in the expression of tubulin isoforms . Additionally, this compound’s long-term effects on cellular function include the induction of apoptosis and the inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, this compound can cause severe toxic effects, including bone marrow suppression, gastrointestinal disturbances, and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects . In animal models, this compound has been shown to be effective in treating various types of tumors, including lung cancer and breast cancer .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly those in the CYP3A subfamily . The metabolism of this compound results in the formation of several metabolites, including deacetylthis compound and this compound N-oxide . These metabolites are excreted in the bile and urine . The metabolic pathways of this compound can influence its efficacy and toxicity, as variations in enzyme activity can lead to differences in drug clearance and exposure .
Transport and Distribution
This compound is widely distributed within the body, with high levels found in the spleen, liver, kidneys, lungs, and thymus . It is transported in the bloodstream, primarily bound to plasma proteins . The transport and distribution of this compound are influenced by its lipophilicity, which allows it to penetrate tissues and accumulate in tumor cells . This compound’s distribution is also affected by the presence of transporters and binding proteins that facilitate its uptake and retention in specific tissues .
Subcellular Localization
This compound is localized primarily in the cytoplasm, where it interacts with microtubules . It does not readily cross the blood-brain barrier, limiting its effects on the central nervous system . The subcellular localization of this compound is influenced by its binding to tubulin and microtubule-associated proteins, which direct it to the mitotic spindle during cell division . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and interactions with other proteins .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Vinorelbine involves the conversion of a starting material, catharanthine, into Vinorelbine through a series of chemical reactions.", "Starting Materials": [ "Catharanthine", "Ethyl 3-oxobutanoate", "Methanesulfonic acid", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Chloroacetyl chloride", "Sodium iodide", "Sodium hydride", "Bromobenzene" ], "Reaction": [ "Catharanthine is reacted with ethyl 3-oxobutanoate in the presence of methanesulfonic acid to form an intermediate.", "The intermediate is reduced using sodium borohydride to form a diol.", "The diol is then dehydrated using hydrogen gas and palladium on carbon to form a cyclic ketone.", "The cyclic ketone is reacted with chloroacetyl chloride in the presence of sodium hydroxide to form an alpha-chloro ketone.", "The alpha-chloro ketone is reacted with sodium iodide in the presence of sodium hydride to form a vinyl iodide.", "The vinyl iodide is then reacted with bromobenzene using palladium on carbon to form Vinorelbine." ] } | |
CAS-Nummer |
71486-22-1 |
Molekularformel |
C45H54N4O8 |
Molekulargewicht |
778.9 g/mol |
IUPAC-Name |
methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3/t28?,37?,38?,39?,42-,43-,44+,45+/m1/s1 |
InChI-Schlüssel |
GBABOYUKABKIAF-BNOAFZRRSA-N |
Isomerische SMILES |
CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Verunreinigungen |
methyl (3aS,4R,5aR,10bR,13aR)-4-(acetyloxy)-3,5-epoxy-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-3H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-4,5-dihydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylic acid; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-7-bromo-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(2RS,6R,8S)-4-ethyl-8-(methoxycarbonyl)-2-oxido-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; leurosine; methyl (1aS,10S,12S,12aR)-10-(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-1a-ethyl-1a,2,4,9,10,11,12,12a-octahydro-3,12-methano-3H-oxireno[8,9]azacyclodecino[4,3-b]indole-10-carboxylate; (2RS,6R,8S)-8-[(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-4-ethyl-8-(methoxycarbonyl)-2-methyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indolium; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate |
SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Kanonische SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
melting_point |
181-183 |
Andere CAS-Nummern |
71486-22-1 |
Physikalische Beschreibung |
Solid |
Haltbarkeit |
Unopened vials of vinorelbine tartrate injection are stable at temperatures up to 25 °C for up to 72 hours. Vinorelbine tartrate injection should not be frozen. |
Löslichkeit |
White to yellow or light brown amorphous powder. MF: C45H54N4O8.2C4H6O6. MW: 1079.12. Aqueous solubility: >1000 mg/ml in distilled water. pH approx 3.5 /Tartrate/ |
Synonyme |
5' Nor anhydrovinblastine 5'-nor-anhydrovinblastine KW 2307 KW-2307 KW2307 Navelbine vinorelbine vinorelbine tartrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of vinorelbine?
A1: this compound is a vinca alkaloid that acts as a potent inhibitor of mitotic microtubule polymerization. [] It binds to tubulin, a protein that forms microtubules, which are essential for cell division. [] By binding to tubulin, this compound disrupts the assembly and dynamics of microtubules, leading to cell cycle arrest in the G2/M phase and eventually cell death. [, ]
Q2: Does this compound affect microtubule dynamics differently than other vinca alkaloids?
A2: Yes, research indicates that this compound and vinflunine, another vinca alkaloid, have distinct effects on microtubule dynamics compared to vinblastine. They primarily slow down microtubule growth rate, increase growth duration, and reduce shortening duration. Unlike vinblastine, they don't significantly reduce the shortening rate or increase the time spent in an attenuated state. []
Q3: What is the molecular formula and weight of this compound?
A3: The scientific literature provided does not explicitly mention the molecular formula and weight of this compound. Please consult additional resources for this specific information.
Q4: How stable is this compound in common intravenous solutions?
A4: Studies demonstrate that this compound tartrate remains stable in 5% dextrose injection and 0.9% sodium chloride injection for at least 120 hours at room temperature under fluorescent lighting. []
Q5: Can this compound be successfully encapsulated in liposomes for drug delivery?
A5: Yes, despite challenges due to this compound's hydrophobic nature, researchers have developed stable nanoliposomal formulations. These formulations utilize techniques like transmembrane gradients of polyalkyl-substituted amine salts with highly charged anions to improve loading capacity, efficiency, and in vivo drug encapsulation stability. [] This approach has led to promising results in preclinical models and is currently being evaluated in clinical trials. []
A5: The scientific literature provided focuses on this compound's role as a chemotherapeutic agent and does not discuss its potential catalytic properties and applications.
Q6: Has computational chemistry been employed in understanding this compound's action?
A6: While the provided literature doesn't delve into specific computational models, it highlights that this compound's interaction with tubulin has been extensively studied. This suggests the potential for computational simulations and QSAR models to further elucidate the binding interactions, predict efficacy, and potentially design novel vinca alkaloids with improved therapeutic profiles.
Q7: How do structural modifications of this compound affect its activity?
A8: The development of vinflunine, a difluorinated derivative of this compound, provides insights into SAR. Vinflunine exhibits a lower affinity for tubulin and induces the formation of shorter spirals compared to this compound. [] This difference in interaction translates to potentially reduced neurotoxicity while maintaining antitumor activity. []
Q8: Are there specific formulation strategies to improve this compound stability or delivery?
A9: The development of nanoliposomal this compound formulations is a key strategy to enhance its stability and therapeutic efficacy. [] These formulations utilize various trapping agents, like sulfate, polyphosphate, and sucrose octasulfate, to stabilize this compound within the liposomes, achieving prolonged circulation times and enhanced drug retention in vivo. []
A8: The provided scientific research primarily focuses on this compound's preclinical and clinical aspects and does not delve into specific SHE regulations. For information regarding SHE compliance, risk minimization, and responsible practices related to this compound, please consult relevant regulatory guidelines and safety data sheets.
Q9: How is this compound administered, and what factors affect its pharmacokinetics?
A10: this compound can be administered both intravenously and orally. [, , ] Research suggests that age does not significantly impact the pharmacokinetics of oral this compound in elderly patients with non-small cell lung cancer. [] The pharmacokinetic profile is similar between younger and older patients, indicating no need for dose adjustments based solely on age. []
Q10: Does the route of administration influence this compound's pharmacokinetic profile?
A11: Yes, oral and intravenous this compound, while both effective, exhibit distinct pharmacokinetic characteristics. Oral this compound displays a bioavailability of approximately 40% and undergoes significant first-pass metabolism. [] Dose adjustments are necessary to achieve comparable exposure to the intravenous formulation. []
Q11: Are there any clinically relevant drug interactions with this compound?
A12: Yes, studies suggest a potential interaction between this compound and clarithromycin. Concomitant use of clarithromycin, a macrolide antibiotic, may increase the risk of severe neutropenia, a common side effect of this compound. [] This interaction may be due to clarithromycin's inhibitory effects on CYP3A and/or P-glycoprotein, potentially altering this compound's metabolism and clearance. []
Q12: How does this compound interact with drug transporters and metabolizing enzymes?
A13: Studies in mice have identified several key players influencing this compound's pharmacokinetics. P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), CYP3A, and carboxylesterase (CES), particularly CES2a, have been found to impact this compound's availability. [] These findings highlight the importance of considering potential variations in these transporters and enzymes in humans, as they might contribute to interindividual variability in response to this compound treatment. []
Q13: What types of cancer has this compound shown efficacy against in clinical trials?
A14: this compound has demonstrated clinical activity against a range of cancers, including non-small cell lung cancer (NSCLC) [, , , , , , , ], breast cancer [, , , , ], and mesothelioma. []
Q14: Is this compound effective as a single agent, or is it primarily used in combination regimens?
A15: this compound has shown efficacy as both a single agent and in combination with other chemotherapeutic agents. [, , ] Its use as a single agent is particularly relevant in elderly or frail patients where combination therapies might lead to increased toxicity. []
Q15: What is the evidence supporting this compound's use in the neoadjuvant setting for breast cancer?
A16: A Phase II study evaluating neoadjuvant docetaxel/vinorelbine followed by surgery and adjuvant doxorubicin/cyclophosphamide in locally advanced breast cancer patients reported promising results. [] The regimen demonstrated a high clinical response rate of 98% and a pathological complete response rate of 27% in the breast. [] These findings highlight the potential of this compound-containing regimens in the neoadjuvant setting.
Q16: Are there specific mechanisms of resistance to this compound identified in cancer cells?
A17: Yes, research suggests that loss of BRCA1 and MAD2L1 expression is associated with resistance to this compound in mesothelioma. [] These proteins are involved in the spindle assembly checkpoint, a crucial cell cycle control mechanism. [] Loss of BRCA1 can lead to codepletion of MAD2L1, disrupting this checkpoint and hindering this compound's ability to induce cell cycle arrest and apoptosis. []
Q17: What are the most common side effects associated with this compound treatment?
A18: The most frequently observed side effect of this compound is myelosuppression, primarily neutropenia. [, , ] Other common side effects include gastrointestinal issues like nausea, vomiting, and constipation. [, ]
Q18: Is there a risk of this compound-induced pain at the tumor site?
A20: Yes, while unusual, this compound administration can lead to pain at the tumor site. [] This phenomenon has been reported in several studies and is manageable with appropriate pain medications. []
Q19: Are there efforts to improve the targeted delivery of this compound to cancer cells?
A21: Yes, researchers are exploring immunoliposomal formulations of this compound to enhance targeted delivery. [] By conjugating antibodies against specific receptors overexpressed on cancer cells, such as HER2 or EGFR, to this compound-loaded liposomes, researchers aim to deliver the drug specifically to tumor cells, potentially improving efficacy and reducing off-target effects. []
Q20: Are there any biomarkers to predict this compound response or resistance in cancer patients?
A22: Research suggests BRCA1 and MAD2L1 expression levels could be potential predictive biomarkers for this compound response in mesothelioma. [] Patients with tumors lacking BRCA1/MAD2L1 expression showed shorter survival times when treated with this compound compared to those with tumors expressing both proteins. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(3,4-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1196165.png)
![N-cyclohexyl-N,4-dimethyl-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1196167.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide](/img/structure/B1196168.png)
![2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B1196169.png)
![4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1196172.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B1196173.png)

